molecular formula C7H13F3O3 B1362590 1,1,1-Trifluoro-4,4-dimethoxy-2-methylbutan-2-ol CAS No. 73893-35-3

1,1,1-Trifluoro-4,4-dimethoxy-2-methylbutan-2-ol

Cat. No. B1362590
CAS RN: 73893-35-3
M. Wt: 202.17 g/mol
InChI Key: RKHCLVUVSJETRU-UHFFFAOYSA-N
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Description

“1,1,1-Trifluoro-4,4-dimethoxy-2-methylbutan-2-ol” is a chemical compound with the molecular formula C7H13F3O3 . It has a molecular weight of 202.17 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13F3O3/c1-6(11,7(8,9)10)4-5(12-2)13-3/h5,11H,4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Free Radical Substitution in Aliphatic Compounds

1,1,1-Trifluoro-2-methylbutane has been studied for its behavior in chlorination reactions in both gas and solvent phases. Despite the electron-attracting influence of the trifluoromethyl group, the chlorination at the 2-position is not significantly retarded, suggesting a need to consider steric effects and the release of steric compression associated with the abstraction of the hydrogen atom from the 2-position in such reactions (Atto & Tedder, 1982).

Synthesis of Trifluoromethylated Furan Derivatives

The compound plays a role in the synthesis of new trifluoromethylated furan derivatives. The reaction between tert-butyl isocyanide and 1,1,1-trifluoro-4-arylbutan-2,4-diones produces fluorinated aminoketenimines, which then undergo enolization-cyclization reactions to form these derivatives (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004).

Nonproteinogenic Amino Acids Synthesis

It has been used in the synthesis and determination of the absolute configuration of various nonproteinogenic amino acids, like trifluoroleucine. This involves complex synthesis pathways including the use of racemic 4,4,4-trifluoro-3-methyl-1-butanol and oxidative processes (Weinges & Kromm, 1985).

Regioselective Demethylation Studies

The compound is also involved in studies of regioselective demethylation, as seen in the reaction of 2,7-dimethoxy-1-methylnaphthalene with sodium thioethoxide (Cannon, Feutrill, & Wong, 1983).

Lipase-Mediated Kinetic Resolution

It has been used in the highly stereocontrolled access to 1,1,1-trifluoro-2,3-epoxypropane via lipase-mediated kinetic resolution of corresponding esters, indicating its potential in enantioselective synthesis (Shimizu, Sugiyama, & Fujisawa, 1996).

Radical Addition to Unsaturated Systems

The compound has been studied for its role in the photochemical reactions of trifluoroiodomethane or hydrogen bromide, demonstrating its utility in understanding radical addition to unsaturated systems (Gregory, Haszeldine, & Tipping, 1971).

Safety And Hazards

The safety information available indicates that this compound has a GHS07 pictogram . The signal word for this compound is "Warning" .

properties

IUPAC Name

1,1,1-trifluoro-4,4-dimethoxy-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3O3/c1-6(11,7(8,9)10)4-5(12-2)13-3/h5,11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHCLVUVSJETRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(OC)OC)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90320966
Record name 1,1,1-trifluoro-4,4-dimethoxy-2-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90320966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-4,4-dimethoxy-2-methylbutan-2-ol

CAS RN

73893-35-3
Record name NSC367275
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Record name 1,1,1-trifluoro-4,4-dimethoxy-2-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90320966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trifluoro-4,4-dimethoxy-2-methylbutan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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